Product packaging for AZD1979(Cat. No.:CAS No. 1254035-84-1)

AZD1979

Cat. No.: B605748
CAS No.: 1254035-84-1
M. Wt: 462.5 g/mol
InChI Key: BKKPIQPFRAPEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Melanin-Concentrating Hormone System in Mammalian Physiology

The MCH system is a crucial neuromodulatory network in mammals, primarily involved in the integration of internal and external signals to maintain homeostatic balance. x-mol.net While initially identified for its role in pigment aggregation in fish, in mammals, its functions have evolved to encompass a broader spectrum of physiological processes. x-mol.netnih.gov

The primary endogenous ligand of this system is the melanin-concentrating hormone (MCH), a cyclic neuropeptide composed of 19 amino acids in mammals. cdnsciencepub.comresearchgate.net MCH is predominantly synthesized in neurons located in the lateral hypothalamus and the zona incerta of the brain. nih.govpnas.org

MCH exerts its effects by binding to two G protein-coupled receptors (GPCRs): MCH receptor 1 (MCHr1) and MCH receptor 2 (MCHr2). pnas.orgbiorxiv.org MCHr1 is found in all mammals, whereas MCHr2 is present in primates and carnivores but not in rodents. oup.comnih.gov MCHr1 is widely distributed throughout the brain, including in the cerebral cortex, hippocampus, and hypothalamus, which aligns with its diverse functional roles. pnas.orgnih.gov Upon activation by MCH, MCHr1 can couple to various G proteins, including Gi/o and Gq, leading to the inhibition of cyclic AMP (cAMP) accumulation and an increase in intracellular calcium levels, respectively. biorxiv.orgoup.comfrontiersin.org

The MCH-MCHr1 signaling pathway is a significant regulator of energy homeostasis. numberanalytics.com The administration of MCH has been shown to stimulate food intake and promote weight gain. biorxiv.org Conversely, genetic deletion of MCH or MCHr1 in mice results in a lean phenotype, characterized by reduced appetite or paradoxical hyperphagia coupled with increased energy expenditure and locomotor activity. biorxiv.orgresearchgate.net This suggests that the MCH system is a key player in managing the body's energy balance. numberanalytics.com Chronic blockade of MCHr1 has been observed to cause modest reductions in body weight, stemming from a combination of decreased food intake and increased energy expenditure. nih.gov

Beyond metabolism, the MCH system is deeply implicated in a variety of central nervous system functions. frontiersin.org These include the regulation of sleep-wake cycles, particularly REM sleep, mood, anxiety, and learning. nih.govfrontiersin.org Administration of MCHr1 antagonists has demonstrated antidepressant and anxiolytic effects in rodent models. biorxiv.org Furthermore, the MCH system has been linked to reward processing and even the growth and function of primary cilia, which act as cellular antennas in the brain. biorxiv.orgchapman.eduresearchgate.net

The extensive involvement of MCHr1 in critical physiological processes makes it a compelling therapeutic target for a range of disorders. The receptor's role in appetite regulation and energy expenditure has positioned it as a prime candidate for the development of anti-obesity medications. patsnap.compatsnap.com Pharmacological blockade of MCHr1 is seen as a viable strategy to reduce food intake and promote weight loss. patsnap.com

In the realm of neurological and psychiatric research, the influence of MCHr1 on mood and anxiety suggests its potential as a target for treating depression and anxiety disorders. patsnap.comwikigenes.org There is also growing interest in its role in sleep disorders and neurodegenerative conditions like Alzheimer's disease. biorxiv.orgpatsnap.com The development of selective MCHr1 antagonists is therefore a significant focus of pharmaceutical research, aiming to modulate these diverse physiological pathways for therapeutic benefit. nih.gov

Historical Context of MCHr1 Antagonist Development in Pharmaceutical Research

The journey of MCHr1 antagonist development began in earnest following the discovery and characterization of the receptor. The first small-molecule MCHr1 antagonist was reported in 2001. nih.gov This was quickly followed in 2002 by publications from pharmaceutical companies describing novel antagonists that demonstrated effects on feeding in rodents. nih.gov These initial findings spurred more than 20 companies to initiate drug development programs centered on MCHr1 antagonists over the subsequent decade. nih.gov

A number of compounds have since been developed, including SNAP-7941, AMG-076, NGD-4715, and GW-856464. biorxiv.orgnih.gov The primary therapeutic focus for most of these early efforts was obesity. nih.gov However, the development of many of these compounds has been challenging, with issues such as low bioavailability and undesirable side effects hindering their progress to clinical trials. nih.govfrontiersin.org For instance, the first MCHr1 antagonists to enter Phase 1 human safety trials, AMG-076 and GW-856464, were both discontinued (B1498344). nih.gov NGD-4715 was also discontinued due to undesirable drug-drug interaction potential. researchgate.net

More recently, AstraZeneca developed AZD1979, a potent MCHr1 antagonist that entered a Phase 1 trial in 2014. frontiersin.org This trial was later terminated, though the specific reasons were not publicly detailed. frontiersin.org Despite these setbacks, the continued research and development of MCHr1 antagonists underscore the significant therapeutic potential attributed to this target. nih.govresearchgate.net

Research Findings on this compound

This compound is a potent and selective MCHr1 antagonist that was developed with a focus on favorable physicochemical properties for central nervous system indications. nih.govacs.org Research on this compound has provided valuable insights into the effects of MCHr1 blockade.

In preclinical studies using diet-induced obese (DIO) mice, administration of this compound led to a reduction in body weight and body fat mass. nih.gov This effect was attributed to a dual mechanism: a decrease in food intake and the prevention of the usual adaptive decrease in energy expenditure that occurs during weight loss. researchgate.netnih.gov Importantly, the weight-lowering effects of this compound were absent in mice lacking the MCHr1 receptor, confirming its specific mechanism of action. researchgate.netnih.gov Furthermore, this compound treatment also resulted in improved glucose homeostasis in these mice. nih.gov

Significantly, this compound also demonstrated efficacy in dogs, a species that, like humans, expresses both MCHr1 and MCHr2 receptors. nih.govebi.ac.uk In dogs, this compound produced a dose-dependent reduction in body weight. nih.govebi.ac.uk These findings in a non-rodent species expressing both receptor isoforms were promising for the potential translation of MCHr1 antagonism to human obesity treatment. ebi.ac.uk

Interactive Data Table: Preclinical Effects of this compound

SpeciesModelKey FindingsReference(s)
MouseDiet-Induced Obese (DIO)Reduced body weight and fat mass nih.gov
Decreased food intake nih.gov
Prevented adaptive reduction in energy expenditure nih.gov
Improved glucose homeostasis nih.gov
Mchr1 KnockoutNo effect on food intake or body weight nih.gov
DogBeagleDose-dependent reduction in body weight nih.govebi.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26N4O5 B605748 AZD1979 CAS No. 1254035-84-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[3-[4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy]azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5/c1-31-19-8-4-18(5-9-19)22-26-27-23(34-22)24(30)29-11-21(12-29)33-20-6-2-17(3-7-20)10-28-13-25(14-28)15-32-16-25/h2-9,21H,10-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKPIQPFRAPEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C(=O)N3CC(C3)OC4=CC=C(C=C4)CN5CC6(C5)COC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001106011
Record name [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254035-84-1
Record name [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254035-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AZD-1979
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254035841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-1979
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9HGK5C4UM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Discovery and Structural Design of Azd1979 As a Melanin Concentrating Hormone Receptor 1 Antagonist

Lead Identification Strategies for MCHr1 Antagonists

The discovery program that culminated in AZD1979 began with a novel series of MCHR1 antagonists. acs.orgnih.govebi.ac.uk The initial lead compounds were identified through strategies including high-throughput screening of AstraZeneca's compound library, which yielded hits with moderate affinity for the MCHR1 receptor. researchgate.net These initial molecules served as the foundational chemical scaffolds for an intensive lead optimization program. researchgate.netresearchgate.net The primary goal was to refine these early-stage compounds to enhance their potency and selectivity while addressing potential liabilities commonly associated with MCHR1 antagonists, such as poor metabolic stability and off-target effects. nih.gov

Rational Drug Design and Optimization of this compound

The optimization of the lead series into the clinical candidate this compound was a systematic process guided by the principles of rational drug design. nih.gov This involved an integrated approach where a key assay, the ex vivo receptor occupancy in mice, was used to drive the medicinal chemistry efforts. acs.orgnih.govresearchgate.net The program focused on concurrently improving multiple parameters, including potency, CNS exposure, and selectivity, to achieve a well-balanced profile for a CNS-targeted drug. acs.orgresearchgate.net

Structure-activity relationship (SAR) studies were pivotal in the evolution of this compound. These investigations systematically explored how specific structural modifications to the chemical scaffold influenced the compound's biological activity. researchgate.net For instance, research on related antagonist series revealed that while an amine in one part of the molecule was initially thought to be crucial for interaction with the Asp123 residue of the MCHR1 receptor, it could be removed without reducing affinity. acs.org Further docking studies suggested that a nitrogen atom within the central quinoline (B57606) core of the antagonist preferentially interacts with this key aspartate residue. acs.org

In the development of this compound, the introduction of a novel peripheral spiroazetidine moiety, specifically a 2-oxa-6-azaspiro[3.3]heptane group, was a key design choice. pharmablock.com This spirocycle was incorporated as an isostere for a morpholine (B109124) group, a common structural motif in medicinal chemistry. pharmablock.com The inherent three-dimensionality of spirocyclic scaffolds can facilitate more extensive and specific interactions with the target protein, potentially enhancing potency and reducing off-target effects compared to flatter, two-dimensional structures. pharmablock.com Recent cryo-electron microscopy studies have provided a structural basis for understanding previous SAR findings, illustrating how substitutions on the aryl group of similar 4-arylpiperidine scaffolds can influence binding affinity. biorxiv.org

Table 1: In Vitro Activity of this compound

ParameterSpeciesValue
MCHR1 Affinity (Ki) Human, Mouse~12 nM
MCHR1 Functional Activity (IC50) Human (GTPγS assay)~12 nM
MCHR2 Functional Activity (IC50) Human (Ca2+ FLIPR assay)> 40 µM

This table summarizes the in vitro potency and selectivity of this compound for the MCHR1 receptor. Data sourced from Johansson et al., 2016, as cited in reference nih.gov.

The resulting compound, this compound, displayed a favorable balance of properties for a CNS indication. acs.orgnih.gov It exhibited appropriate lipophilicity and showed excellent permeability in assays, with the crucial characteristic of not being subject to efflux mechanisms that can actively transport drugs out of the brain. acs.orgebi.ac.ukresearchgate.net The incorporation of sp3-carbon-rich spirocyclic scaffolds, like the one in this compound, is often correlated with improved physicochemical characteristics, including higher aqueous solubility. pharmablock.com This meticulous tuning of the molecule's physical and chemical attributes was essential for its progression.

Table 2: Key Physicochemical and Pharmacokinetic Properties of this compound

PropertyFindingSignificance
Lipophilicity Optimized to an appropriate level for a CNS indication. acs.orgebi.ac.ukBalances solubility and membrane permeability, crucial for BBB penetration.
Permeability Excellent. acs.orgebi.ac.ukFacilitates passage across the blood-brain barrier.
Efflux No efflux observed. acs.orgebi.ac.ukresearchgate.netPrevents active removal from the CNS, allowing for sustained target engagement.
Spirocyclic Moiety Contains a 2-oxa-6-azaspiro[3.3]heptane group. pharmablock.comContributes to favorable physicochemical properties and 3D structure. pharmablock.com

This table highlights the optimized properties of this compound that enable its function as a CNS-acting agent.

Minimizing undesired off-target pharmacology was a critical aspect of the this compound design strategy. acs.orgnih.gov A significant and well-known liability for many CNS compounds is the potential for interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias. researchgate.net The lead optimization program for this compound was specifically focused on mitigating this risk. acs.orgnih.govnih.gov

Through careful structural modifications, the development team successfully engineered a molecule with good selectivity and minimized hERG inhibition. researchgate.netpharmablock.com The wide-ranging distribution of MCHR1 in various tissues means that targeting this system can be complex, potentially giving rise to side effects. nih.gov However, preclinical safety pharmacology studies for this compound did not reveal any major findings, indicating a favorable off-target profile at the preclinical stage. acs.orgnih.govebi.ac.uk This successful navigation of off-target effects was a key achievement that allowed this compound to be advanced into clinical trials. acs.org

Molecular and Cellular Pharmacology of Azd1979

Mechanism of Action as an MCHr1 Antagonist

The primary mechanism of action for AZD1979 is its function as a competitive antagonist at the MCHR1, a G protein-coupled receptor (GPCR). nih.govbiorxiv.org MCHR1 is the principal receptor for the neuropeptide melanin-concentrating hormone (MCH) in rodents and is one of two MCH receptors found in higher mammals, including humans and dogs. nih.govnih.gov By binding to MCHR1, this compound blocks the downstream signaling initiated by the endogenous ligand, MCH. nih.govresearchgate.net The specificity of this action has been confirmed in studies using MCHR1 knockout mice, where this compound showed no effect on food intake or body weight, demonstrating its effects are mediated exclusively through the MCHR1. nih.govnih.gov

The binding affinity of a ligand for its receptor is a critical parameter that dictates its potency. malvernpanalytical.com this compound has been shown to bind with high affinity to both human and mouse MCHr1. nih.gov The affinity is typically reported by the equilibrium dissociation constant (KD) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. nih.govmalvernpanalytical.com For this compound, the binding affinity to the MCHr1 has been determined to be in the low nanomolar range, indicating a potent interaction. nih.gov

Table 1: Receptor Binding Affinity of this compound at MCHr1

Parameter Species Value
IC₅₀ Human/Mouse ~12 nM

This table summarizes the reported in vitro binding affinity values for this compound at the MCHr1 receptor. nih.gov

While rodents express only the MCHr1, higher mammals like humans and dogs also express a second MCH receptor subtype, MCHr2. nih.govnih.gov These two receptors share only about 40% of their amino acid sequence. nih.gov For a therapeutic agent targeting MCHr1, high selectivity over MCHr2 is crucial to ensure a targeted mechanism of action and to avoid potential off-target effects mediated by MCHr2. This compound has demonstrated marked selectivity for MCHr1 over MCHr2. nih.gov This selectivity is highlighted by a significant difference in its inhibitory concentration, being potent at MCHr1 while showing negligible activity at MCHr2. nih.gov The structural differences between the two receptors, such as the substitution of a key tryptophan residue in MCHr1 with an alanine (B10760859) in MCHr2, are thought to contribute to the differential binding of antagonists. biorxiv.org

Table 2: Selectivity Profile of this compound for MCH Receptor Subtypes

Receptor Subtype Assay IC₅₀
MCHr1 GTPγS Activity Assay ~12 nM

This table compares the potency of this compound at MCHr1 and MCHr2, demonstrating its high selectivity for MCHr1. nih.gov

Functional assays are employed to characterize the antagonist activity of a compound by measuring its ability to block receptor-mediated signaling. For this compound, its antagonism at MCHr1 has been confirmed through key in vitro functional assays. nih.gov

The MCHr1 is known to couple to Gi/o proteins. biorxiv.org Activation of these G proteins leads to the exchange of GDP for GTP, a critical step in the signaling cascade. The GTPγS binding assay measures this G protein activation. In this assay, this compound was characterized as a potent MCHr1 antagonist, effectively inhibiting the MCH-induced stimulation of [³⁵S]GTPγS binding in cell membranes expressing the human MCHr1. nih.gov The IC₅₀ value obtained from this assay further confirms the high potency of this compound in functionally blocking the Gi/o-mediated signaling pathway of MCHr1. nih.gov

Besides coupling to Gi/o, MCHr1 can also signal through Gq proteins, leading to the mobilization of intracellular calcium (Ca²⁺). biorxiv.orgmedchemexpress.com The Fluorometric Imaging Plate Reader (FLIPR) assay is used to measure these changes in intracellular calcium concentration. This compound's antagonist activity was also evaluated in a Ca²⁺ FLIPR assay, where it would be expected to block MCH-induced calcium release. nih.gov Conversely, its lack of activity at the MCHr2 was demonstrated using a Ca²⁺ FLIPR assay, where it failed to inhibit MCH-induced signaling even at high concentrations (IC₅₀ > 40 µM), reinforcing its selectivity for MCHr1. nih.gov

In Vitro Functional Assays for MCHr1 Antagonism by this compound

Downstream Signaling Pathway Modulation by this compound

As an antagonist of the MCHr1, this compound modulates the downstream signaling pathways typically activated by MCH. MCHr1 activation is known to couple to multiple G protein families, primarily Gi/o and Gq. biorxiv.orgmedchemexpress.com

The antagonism of the Gi/o pathway by this compound, as demonstrated by the GTPγS assay, prevents the MCH-induced inhibition of adenylyl cyclase, which would otherwise lead to decreased levels of cyclic AMP (cAMP). By blocking this pathway, this compound prevents the downstream cellular effects associated with reduced cAMP levels.

The antagonism of the Gq pathway by this compound interferes with the activation of phospholipase C, which in turn prevents the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This blockade prevents the subsequent mobilization of intracellular calcium from the endoplasmic reticulum, an effect confirmed by calcium flux assays. nih.gov

Therefore, by binding to and blocking MCHr1, this compound effectively inhibits both the Gi/o and Gq-mediated signaling cascades, preventing the physiological responses elicited by MCH in target neurons and other cells.

Table 3: Compound Names Mentioned

Compound Name
This compound
Melanin-Concentrating Hormone (MCH)
[³⁵S]GTPγS
cyclic AMP (cAMP)
inositol trisphosphate (IP₃)

Impact on Intracellular cAMP Accumulation

The Melanin-concentrating hormone receptor 1 (MCH-R1) is functionally coupled to the Gαi subfamily of G proteins. oup.comnih.gov Activation of MCH-R1 by its native ligand, MCH, leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cyclic adenosine (B11128) monophosphate (cAMP). oup.comnih.gov This results in a decrease in the intracellular concentration of cAMP, a critical second messenger involved in numerous cellular processes. nih.gov

As an antagonist, this compound blocks the MCH-induced, Gαi-mediated inhibition of adenylyl cyclase. nih.gov Consequently, in the presence of this compound, the MCH peptide is unable to suppress intracellular cAMP levels. In experimental settings using agents like forskolin (B1673556) to stimulate cAMP production, MCH-R1 activation normally attenuates this increase. oup.com The antagonistic action of this compound would therefore prevent this MCH-dependent reduction, restoring or maintaining higher levels of cAMP.

The direct functional antagonism of this compound on G-protein activation has been quantified. In a [³⁵S]GTPγS binding assay using Chinese Hamster Ovary (CHO) cell membranes expressing the human MCH-R1, this compound demonstrated potent antagonist activity, directly measuring its ability to prevent G-protein coupling upon stimulation by the MCH peptide. medchemexpress.com

Functional Antagonist Activity of this compound
Assay TypeTargetCell Line/SystemParameterValueCitation
[³⁵S]GTPγS Binding AssayHuman MCH-R1CHO Cell MembranesIC₅₀27 nM medchemexpress.com
Receptor Binding AssayHuman MCH-R1N/AIC₅₀~12 nM medchemexpress.com

Modulation of Phosphoinositide Hydrolysis Pathways

In addition to its coupling with Gαi proteins, the MCH-R1 receptor also signals through Gαq proteins. nih.govpnas.orguniprot.org Activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂). This reaction generates two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). The primary consequence of increased IP₃ is the mobilization of calcium (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic free Ca²⁺ levels. nih.govgenecards.org

This compound functions by blocking the MCH-R1, thereby inhibiting the entire Gαq-mediated phosphoinositide hydrolysis cascade. nih.govnih.gov Its antagonist properties have been confirmed in functional cellular assays that measure the release of intracellular calcium. nih.govresearchgate.net By preventing MCH from activating its receptor, this compound effectively stops the stimulation of PLC and the subsequent production of inositol phosphates and release of calcium.

The selectivity of this compound is a key feature of its pharmacological profile. While it potently blocks the MCH-R1, it has been shown to be a very weak inhibitor of the MCH-R2 receptor. This was demonstrated in a Ca²⁺ FLIPR (Fluorometric Imaging Plate Reader) assay, which directly measures changes in intracellular calcium. nih.gov

Receptor Selectivity of this compound in a Functional Calcium Flux Assay
Assay TypeTargetCell LineParameterValueCitation
Ca²⁺ FLIPR AssayHuman MCH-R2CHO CellsIC₅₀> 40 µM nih.gov

Preclinical Efficacy Studies of Azd1979 in Animal Models

In Vivo Receptor Occupancy Studies in Rodent Models

To establish a relationship between the administration of AZD1979 and its engagement with the target receptor in the central nervous system (CNS), ex vivo brain receptor occupancy studies were conducted in mice. nih.gov Following repeated administration, this compound demonstrated a clear dose-dependent increase in MCHr1 occupancy in the brain. nih.gov This binding to its CNS target is a critical first step in exerting its pharmacological effects on energy balance. nih.govresearchgate.net

The average trough receptor occupancy was measured on the final day of a repeat-dose study, confirming that increasing doses led to progressively higher levels of MCHr1 engagement. nih.gov

Table 1: this compound Dose and MCHr1 Receptor Occupancy in Mouse Brain nih.gov
This compound Dose GroupAverage Trough MCHr1 Receptor Occupancy (%)
Low Dose46%
Mid Dose68%
High Dose91%

Investigation of this compound on Energy Homeostasis and Metabolic Regulation

This compound's primary mechanism of action involves the modulation of energy balance. nih.gov Preclinical studies demonstrate that its antagonism of the MCHr1 receptor impacts both energy intake and expenditure, leading to significant effects on body weight and metabolic health in animal models. nih.govnih.gov

In studies involving DIO mice, the initial body weight loss observed following this compound administration was primarily driven by a reduction in food intake. nih.govgu.senih.govmedchemexpress.com The compound effectively decreased cumulative food consumption in both male and female wild-type mice, demonstrating a potent hypophagic effect. nih.gov This reduction in appetite is a key component of the compound's anti-obesity action. nih.gov

Beyond its effects on body weight, this compound demonstrated beneficial effects on glucose metabolism. nih.gov In DIO mice, the compound improved glucose homeostasis, as evidenced by a reduction in fasting insulin (B600854) levels. nih.gov This improvement in insulin sensitivity was quantified by a decrease in the homeostasis model assessment-index (HOMA-index), a measure of insulin resistance. nih.govresearchgate.net this compound was also shown to prevent glucose intolerance induced by a high-fat diet. nih.gov

Table 2: Effect of this compound on Glucose Homeostasis in DIO Mice nih.gov
ParameterEffect of this compound Treatment
Fasting Insulin LevelsReduced
HOMA-IndexReduced (Improved Insulin Sensitivity)

Long-term administration of this compound resulted in a sustained, dose-dependent decrease in the body weight of DIO mice. nih.govresearchgate.net A key finding was that this weight loss was primarily due to a reduction in body fat mass. nih.gov Notably, lean body mass was unaltered during the treatment period, indicating a specific effect on adiposity. nih.gov The reduction in body weight and fat mass correlated with the dose-dependent increase in MCHr1 receptor occupancy in the brain. nih.gov

Table 3: Longitudinal Effects of this compound on Body Composition in Female DIO Mice nih.gov
ParameterEffect of this compound Treatment
Body WeightDose-dependently decreased
Body Fat MassDecreased
Lean Body MassUnaltered

To confirm that the observed effects of this compound were specifically mediated by the MCHr1 receptor, the compound was tested in MCHr1 knockout (KO) mice. nih.gov These mice, which lack the MCHr1 receptor, are leaner and resistant to diet-induced obesity compared to their wild-type counterparts. nih.govfrontiersin.org When administered to MCHr1 KO mice, this compound had no effect on either food intake or body weight. nih.govgu.senih.govresearchgate.net This lack of effect in the absence of the target receptor provides strong evidence that the anti-obesity and metabolic benefits of this compound are driven specifically by its antagonism of the MCHr1 receptor. nih.gov

Evaluation in Canine Models Expressing Multiple MCH Receptors

In contrast to rodents, which express a single melanin-concentrating hormone (MCH) receptor, canines, primates, and humans express two: MCH receptor 1 (MCH₁R) and MCH receptor 2 (MCH₂R). nih.govnih.govgu.se This makes canine models particularly relevant for studying the effects of MCH₁R antagonists intended for human use. The compound this compound, a potent MCH₁R antagonist, has been evaluated in beagle dogs to determine its efficacy in a species that expresses both MCH receptor isoforms. nih.govnih.govgu.se

In a 28-day study, lean beagle dogs on a standard chow diet were administered this compound orally once daily. The results demonstrated a dose-dependent decrease in body weight compared to the vehicle-treated control group. nih.gov This finding is significant as it indicates that antagonism of the MCH₁R alone is sufficient to impact body weight homeostasis, even in the presence of the MCH₂R. nih.govnih.gov The study confirmed that this compound's effect on body weight is not limited to rodent models and holds promise for species with dual MCH receptor systems. nih.govnih.govgu.se

Table 1: Effect of this compound on Body Weight in Beagle Dogs

Treatment GroupObservation PeriodKey FindingCitation
Vehicle Control28 DaysBaseline body weight maintained. nih.gov
This compound (Low Dose)28 DaysDose-dependent decrease in body weight observed. nih.gov
This compound (Mid Dose)28 DaysMore significant decrease in body weight compared to low dose. nih.gov
This compound (High Dose)28 DaysMost significant decrease in body weight among treatment groups. nih.gov

Exploration of this compound in Neurobehavioral Phenotypes and Central Nervous System Disorders

The MCH system is not only involved in energy homeostasis but also plays a role in various central nervous system functions. The wide projection of MCH-expressing neurons throughout the brain suggests its involvement in mood, sleep, and cognition. nih.gov

While direct preclinical studies evaluating this compound in specific animal models of depression and anxiety are not extensively documented in the available literature, the MCH system is a relevant area of investigation for mood disorders. Animal models are indispensable tools for translational research in this field. port.ac.uk Commonly used models aim to induce and measure behaviors that resemble human symptoms such as anhedonia, despair, and anxiety. nih.govcyagen.com

These models include:

Chronic Mild Stress (CMS): This model exposes rodents to a series of unpredictable, mild stressors over a prolonged period to induce a state similar to human depression. cyagen.comresearchgate.net

Forced Swim Test (FST): This test assesses behavioral despair by measuring the immobility time of a rodent when placed in an inescapable cylinder of water. A reduction in immobility is often indicative of antidepressant efficacy. researchgate.net

Learned Helplessness: This model involves exposing animals to unavoidable and unpredictable stressors, leading to a state of passivity and failure to cope, which mirrors aspects of depression. cyagen.com

Given the role of the MCH system in modulating emotional functions, MCH₁R antagonists like this compound could theoretically be explored in such models to investigate potential antidepressant or anxiolytic effects.

The MCH system is a key regulator of sleep-wake behavior, with a particularly prominent role in promoting Rapid Eye Movement (REM) sleep. nih.govnih.gov MCH-expressing neurons show increased activity during slow-wave sleep (SWS) and even more so during REM sleep, while being silent during wakefulness. nih.gov

Preclinical studies have established the following:

Activation of MCH neurons has been shown to increase the duration and frequency of REM sleep. nih.govresearchgate.net

The administration of the MCH neuropeptide into the brain of rats increases both REM sleep and SWS. nih.gov

Conversely, the administration of selective MCH₁R antagonists has been shown to suppress REM sleep. nih.gov

These findings suggest a clear mechanism through which an MCH₁R antagonist like this compound could influence sleep architecture. The compound's relevance to sleep regulation lies in its potential to modulate the activity of the MCH system, which is integral to the control of sleep states, particularly REM sleep. nih.govresearchgate.net

Table 2: Role of MCH System in Sleep Regulation

Manipulation of MCH SystemEffect on Wakefulness (W)Effect on Slow-Wave Sleep (SWS)Effect on REM Sleep (REMS)Citation
Activation of MCH NeuronsNo significant changeNo significant changeIncrease in duration and transitions nih.govresearchgate.net
Administration of MCH PeptideDecreaseIncreaseIncrease nih.gov
Administration of MCH₁R AntagonistIncreaseNo consistent effect reportedSuppression nih.gov

While direct investigational studies of this compound in animal models of schizophrenia or Alzheimer's disease are not prominent, research into the MCH system provides a basis for potential implications.

Schizophrenia: Genome-wide association studies have identified a potential link between the MCH₁R gene and schizophrenia. nih.gov Further research has shown that MCH₁R expression is significantly decreased in the prefrontal cortex of individuals with schizophrenia. nih.gov Preclinical modeling supports this connection, as mice with a complete deletion of the MCH₁R gene exhibit behavioral abnormalities that mimic schizophrenia-like phenotypes. These include hyperactivity, social impairment, impaired sensorimotor gating, and cognitive disruptions. nih.gov This suggests that disruptions in the MCH system during neurodevelopment could contribute to the pathogenesis of schizophrenia, making the MCH₁R a potential therapeutic target. nih.gov

Alzheimer's Disease: The link between the MCH system and Alzheimer's disease is less direct but may be inferred through the established connection between schizophrenia and an elevated risk for developing dementia. researchgate.netresearchgate.net Research has shown that both schizophrenia and Alzheimer's disease feature white matter abnormalities and cognitive deficits as core components. researchgate.netresearchgate.net Studies have identified an overlap in the patterns of white matter deficits between the two disorders, which becomes more pronounced with aging in schizophrenia patients. researchgate.netresearchgate.net Given the role of the MCH system in neurodevelopment and its implication in schizophrenia, its potential contribution to shared neuropathological pathways, such as those affecting white matter integrity, could be an area for future investigation in the context of both disorders.

Pharmacometabolic Characterization of Azd1979

In Vitro Metabolic Fate of AZD1979

The in vitro metabolism of this compound has been characterized by two primary, yet novel, biotransformation pathways. These pathways are notable because they are independent of the common cytochrome P450 (P450) enzyme system. patsnap.comresearchgate.net Instead, they involve direct hydrolysis and glutathione (B108866) conjugation.

Studies of this compound's metabolism in various in vitro systems, including human liver microsomes and hepatocytes, led to the identification of several key metabolites. patsnap.comnih.gov One of the most significant metabolites is designated as M1 . nih.govebi.ac.uk

The formation of M1 results from the hydration and subsequent ring-opening of the oxetane (B1205548) moiety of this compound. nih.govebi.ac.uk This was confirmed through experiments using water labeled with a heavy oxygen isotope (H₂¹⁸O), which showed the incorporation of ¹⁸O into the M1 metabolite. nih.govebi.ac.uk This finding was crucial in identifying the mechanism as a hydration reaction rather than an oxidative one. nih.govebi.ac.uk

Another major group of metabolites arises from reactions with glutathione (GSH). patsnap.comresearchgate.net Metabolite profiles in human hepatocytes revealed a series of glutathione-related conjugates, including the primary glutathionyl conjugate (referred to as M12), as well as subsequent cysteinyl, cysteinylglycinyl, and mercapturic acid conjugates. patsnap.compatsnap.comacs.org The formation of these conjugates is a major metabolic pathway for this compound in human hepatocytes. nih.gov

Key In Vitro Metabolites of this compound

Metabolite IDFormation PathwayDescription
M1HydrolysisFormed by the hydration and ring-opening of the spiro-oxetane moiety. nih.govebi.ac.uk
M12Glutathione ConjugationThe initial glutathione conjugate formed by the ring-opening of the azetidine (B1206935) portion of the spiro-ring system. researchgate.netnih.govnih.gov
-Glutathione ConjugationFurther downstream metabolites including cysteinyl, cysteinylglycinyl, and mercapturic acid conjugates. patsnap.compatsnap.comacs.org

The biotransformation of this compound is characterized by the involvement of non-P450 enzymes, highlighting alternative metabolic routes for compounds containing strained ring systems.

The formation of the M1 metabolite is catalyzed by microsomal epoxide hydrolase (mEH, EPHX1). nih.govmybiosource.com This was a significant finding, as mEH was previously known primarily for hydrolyzing epoxides. researchgate.netsci-hub.ruwikipedia.org The metabolism of this compound demonstrated that the substrate specificity of mEH extends to oxetane rings. nih.govmybiosource.comnih.gov

The reaction occurs mainly in the microsomal fraction of human liver cells. nih.govebi.ac.uk Further confirmation of mEH's role came from inhibition studies. The formation of M1 was significantly inhibited by progabide, a known mEH inhibitor, but not by inhibitors of soluble epoxide hydrolase (sEH) or P450 enzymes. nih.govebi.ac.ukebi.ac.uk This established mEH-catalyzed hydrolysis as a key metabolic pathway for the oxetane moiety in this compound. nih.govresearchgate.net

A second major metabolic pathway for this compound involves direct conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). patsnap.comoxfordbiomed.com This pathway leads to the formation of the glutathione conjugate M12 and its derivatives. researchgate.netpatsnap.com The reaction involves the opening of the strained azetidinyl ring, not the oxetane ring, followed by conjugation with GSH. nih.govnih.gov

This GST-catalyzed reaction was found to proceed in the cytosol and S9 fractions of human liver cells but not in microsomal or mitochondrial fractions. patsnap.compatsnap.comacs.org The formation of M12 was inhibited by ethacrynic acid, a GST inhibitor. patsnap.compatsnap.com Studies with various human recombinant GSTs (including GSTA1, A2-2, M1a, M2-2, and T1-1) confirmed that multiple GST isoforms can catalyze this reaction, with GSTA2-2 being the most efficient. patsnap.compatsnap.comoxfordbiomed.com

A defining characteristic of this compound's primary metabolic pathways is their independence from the coenzyme NAD(P)H. nih.govresearchgate.net This is significant because P450-mediated oxidative metabolism, a common route for many drugs, is NAD(P)H-dependent.

The formation of both the hydrolyzed metabolite M1 and the glutathione conjugate M12 was observed to be NAD(P)H-independent. nih.govresearchgate.netpatsnap.com Co-incubation with the broad-spectrum P450 inhibitor 1-aminobenzotriazole (B112013) did not inhibit the formation of the glutathione-related metabolites, confirming that P450 enzymes are not required for this bioactivation step. patsnap.comresearchgate.netpatsnap.com This indicates that the strained spiro-ring system of this compound is susceptible to direct nucleophilic attack by water (catalyzed by mEH) and glutathione (catalyzed by GSTs) without prior oxidative bioactivation. nih.govnih.gov

Enzymatic Pathways in this compound Metabolism

PathwayEnzyme FamilyKey Enzyme(s)Cellular LocationCofactor DependenceResulting Metabolite(s)
Oxetane HydrolysisHydrolaseMicrosomal Epoxide Hydrolase (mEH)Microsomes nih.govebi.ac.ukNAD(P)H-Independent nih.govebi.ac.ukM1 nih.gov
Glutathione ConjugationTransferaseGlutathione S-Transferases (GSTs), e.g., GSTA2-2Cytosol patsnap.comresearchgate.netNAD(P)H-Independent patsnap.comresearchgate.netM12 and related conjugates patsnap.comnih.gov

Enzymatic Pathways Involved in this compound Biotransformation

Impact of Oxetane Moieties on Drug Metabolism and Stability Research

The study of this compound's metabolism has provided valuable insights into the role of oxetane moieties in drug design and metabolism. Oxetanes are four-membered cyclic ethers that are increasingly incorporated into drug candidates to improve properties such as aqueous solubility, metabolic stability, and lipophilicity. researchgate.netscirp.orgacs.org

The discovery that mEH can hydrolyze the oxetane ring in this compound was a pivotal moment in understanding the metabolic fate of this structural motif. researchgate.netsci-hub.ru It revealed a non-P450 clearance pathway, which can be advantageous in drug design to avoid P450-related drug-drug interactions. researchgate.netscirp.org By directing metabolism through mEH, there is a potential to decrease reliance on P450 enzymes. patsnap.comresearchgate.net

However, this finding also underscores the need to assess mEH-mediated metabolism early in the drug discovery process for any oxetane-containing compound. patsnap.comresearchgate.net The rate of hydrolysis by mEH can be significantly influenced by minor structural modifications near the oxetane ring. ebi.ac.ukresearchgate.netsci-hub.ru Factors such as the basicity (pKa) of nearby functional groups and the distance between the oxetane and other parts of the molecule can modulate the efficiency of the hydrolytic cleavage. ebi.ac.ukebi.ac.uk This offers medicinal chemists the ability to "tune" the metabolic rate by altering the chemical environment around the oxetane ring, thereby designing compounds with a more predictable pharmacokinetic profile. researchgate.netscirp.org

Translational Modeling and Biomarker Integration in Azd1979 Research

Quantitative Framework for Preclinical-to-Translational Prediction

A quantitative framework was established to facilitate the prediction of human responses to AZD1979 based on preclinical data. This framework was built upon a causal map of observed biomarkers and utilized a pharmacokinetic/pharmacodynamic (PK/PD)-link model. wikipedia.org The approach allowed for the integration of data from diverse sources, including cell assays, animal studies, and human data, into a unified structure. wikipedia.org When direct relationships between human biomarkers were not fully characterized, data from cell assays and animal experiments were used to fill these gaps. wikipedia.org The framework employed both standard forward simulation (predicting effect from exposure) and non-parametric input estimation (inferring physiological parameters from observed data) to make predictions across species. wikipedia.orgwikipedia.orgwikipedia.orgmims.com

Development of Semimechanistic Body-Composition Models

The translational modeling effort for this compound incorporated semimechanistic body-composition models. These models, available for both rodents and humans, were used to establish quantitative relationships between energy intake (EI) and changes in body composition and body weight (BW). wikipedia.orgwikipedia.orgwikipedia.orgmims.comwikipedia.org For the human model, clinical data from existing obesity drugs targeting receptors other than MCHr1 were utilized to inform and parameterize the model. wikipedia.orgwikipedia.org In the context of mouse studies with this compound, a body-composition model proposed by Guo and Hall, with parameters from previous research, was applied to analyze the relationship between BW and EI reduction. wikipedia.orgmims.com

Integration of Biomarkers: Dose, Drug Exposure, Receptor Occupancy, Target Activation, Energy Intake, and Body Weight

The PK/PD model developed for this compound explicitly included key biomarkers such as dose, drug exposure, receptor occupancy (RO), target activation, energy intake (EI), and body weight (BW). wikipedia.orgwikipedia.orgwikipedia.org The complexity of modeling the relationships between these biomarkers varied depending on the availability and quality of data. wikipedia.orgwikipedia.org

Drug exposure (plasma concentration) and receptor occupancy were quantitatively linked using a PK/PD-link model that incorporated a two-compartment PK model with first-order absorption and saturated elimination, and an RO PD model with elementary kinetics. wikipedia.orgwikipedia.org This model was fitted to exposure and RO data obtained from this compound-treated mice. wikipedia.org

Data on BW reduction versus trough RO (measured at 24 hours) from studies involving this compound and other compounds from the same chemical series in mice indicated a relationship between these two biomarkers. wikipedia.orgdergipark.org.tr Similarly, the relationship between EI reduction and RO in mice was also investigated using data from body weight studies in diet-induced obese mice. wikipedia.orgmims.com

Studies in dogs, a species expressing both MCHr1 and MCHr2 receptors like humans, also provided data on plasma exposure and predicted trough receptor occupancy for different doses of this compound. wikipedia.org

Table 1: Estimated PK/PD Parameters from Mouse Data

ParameterEstimate (µmol × L⁻¹)5th Percentile (µmol × L⁻¹)95th Percentile (µmol × L⁻¹)
KD0.08370.0780.091
ParameterEstimate (h⁻¹)5th Percentile (h⁻¹)95th Percentile (h⁻¹)
koff0.2100.180.25

Note: Parameters estimated by fitting a PK/PD-link model to exposure and receptor occupancy data from this compound-treated mice. wikipedia.org

Table 2: Dog Plasma Exposure and Predicted Trough Receptor Occupancy

Dose (µmol·kg⁻¹ p.o. once daily)AUC (µM*h)Cmax (µM)Predicted Trough RO (%)
227.51.222
65303.952
216877.584

Note: Plasma exposure observations were obtained on the last study day (Day 28). Trough receptor occupancy was predicted using exposure data from dogs and the receptor-kinetic model inferred for mice with protein-binding corrected KD. wikipedia.org

Non-Parametric Input Estimation for Physiological Parameters (e.g., energy intake from longitudinal body-weight data)

Non-parametric input estimation was a key technique employed in the translational modeling of this compound. wikipedia.orgwikipedia.orgwikipedia.orgmims.com This method allowed for the inference of physiological parameters, such as energy intake trajectories, directly from observed longitudinal body-weight data. wikipedia.orgwikipedia.orgwikipedia.orgmims.com By regressing a body-composition model onto the body-weight observations, the corresponding energy intake profiles could be predicted. wikipedia.orgwikipedia.org This was particularly useful for understanding the dynamics of EI changes over time based on observed BW responses in both preclinical species and humans. wikipedia.orgwikipedia.org

Utility of Translational Modeling for Experimental Design and Predictive Pharmacology

The translational modeling framework developed for this compound provided significant utility in guiding experimental design and informing predictive pharmacology. wikipedia.orgwikipedia.orgwikipedia.orgmims.com The model facilitated the integration of data from multiple species, helping to bridge critical gaps in the understanding of the relationship between biomarkers along the dose-to-effect pathway. wikipedia.orgwikipedia.orgwikipedia.orgmims.com This integrated understanding supported decision-making in the this compound discovery program. wikipedia.orgwikipedia.orgwikipedia.orgmims.com The model enabled both forward simulation to predict effects from exposure and input estimation to infer physiological drivers from observed outcomes across species. wikipedia.orgwikipedia.orgwikipedia.orgmims.com Ultimately, the translational modeling approach was used to support experimental design and predict human dose levels that were anticipated to achieve desired efficacy, such as a target reduction in body weight. wikipedia.orgwikipedia.orgwikipedia.orgmims.com For instance, the model provided predictions for human plasma concentration, receptor occupancy, energy intake profiles, and body weight reduction based on a predicted human dose. wikipedia.org

Table 3: Predicted Human Outcomes Based on Translational Modeling

Predicted OutcomeDescription
Plasma ConcentrationPredicted time profile of plasma concentration. wikipedia.org
Receptor Occupancy (RO)Predicted RO profile, aiming for >50% occupancy during a significant period. wikipedia.org
Energy Intake (EI) ProfilePredicted EI profile, with a potential long-term average reduction. wikipedia.org
Body Weight (BW) ProfilePredicted BW profile, aiming for a target reduction over a specific duration. wikipedia.org

Note: These are qualitative descriptions of the types of predictions made based on the translational model. Specific numerical predictions, such as a 1-year average EI reduction of -14% and a 1-year BW decrease of 10%, were reported. wikipedia.org

Advanced Methodologies and Research Techniques in Azd1979 Studies

In Vitro High-Throughput Screening (HTS) Techniques

The discovery and characterization of AZD1979 originated from a lead optimization program that utilized in vitro high-throughput screening (HTS) assays. acs.org These techniques are crucial for rapidly assessing the biological activity of a large number of compounds.

In the case of this compound, a human GTPγS functional assay was a key HTS method. This assay measures the activation of G-proteins, a downstream signaling event following receptor activation. This compound was identified as a potent MCHR1 antagonist in this assay, demonstrating its ability to block the receptor's activity. nih.gov The compound's selectivity was confirmed using a Ca2+ FLIPR assay, which showed that this compound did not inhibit the activity of the MCH2 receptor. nih.gov

Table 1: In Vitro Activity of this compound

Assay Type Target Activity (IC50)
Human GTPγS MCHR1 ~12 nM

Data sourced from Ploj et al. (2016). nih.gov

Use of Knockout Animal Models (e.g., Mchr1 KO mice) for Target Validation

To confirm that the effects of this compound were specifically mediated by the MCHR1 receptor, researchers utilized Mchr1 knockout (KO) mice. These genetically engineered mice lack the gene for the MCHR1 receptor. nih.govnih.gov

Studies demonstrated that while this compound significantly reduced body weight and food intake in wild-type mice, it had no such effects in Mchr1 KO mice. nih.govgu.se This lack of response in the KO mice provides definitive evidence that the pharmacological actions of this compound are dependent on its interaction with the MCHR1 receptor. nih.govebi.ac.uk This approach is a cornerstone of target validation in modern pharmacology, ensuring that a drug's observed effects are due to its intended molecular target. frontiersin.orgfrontiersin.org

Indirect Calorimetry and Pair-Feeding Studies for Energy Balance Assessment

Indirect calorimetry measures energy expenditure by quantifying oxygen consumption and carbon dioxide production. physiology.org In studies with diet-induced obese (DIO) mice, indirect calorimetry revealed that the initial body weight loss caused by this compound was primarily driven by a decrease in food intake. nih.govebi.ac.uk However, these studies also indicated a preserved energy expenditure, suggesting that this compound prevents the typical metabolic slowdown that accompanies weight loss. nih.gov

Pair-feeding studies are a critical control to distinguish between the effects of a drug and the effects of reduced food intake itself. In these studies, a control group of animals is fed the same amount of food consumed by the drug-treated group. The results of pair-feeding studies with this compound supported the findings from indirect calorimetry, showing that the weight loss in this compound-treated mice was greater than in pair-fed mice, pointing to an effect on energy expenditure in addition to reduced food intake. nih.govresearchgate.net

Ex Vivo Brain Receptor Occupancy Assays

A key element in the development of this compound was the use of an ex vivo brain receptor occupancy assay. nih.govnih.gov This technique is used to determine the degree to which a drug binds to its target receptor in the central nervous system (CNS) at various doses. giffordbioscience.com

The process involves administering the compound to an animal, and after a specific time, the brain tissue is collected. giffordbioscience.com The amount of the drug bound to the target receptor is then measured. For this compound, this assay was crucial for driving the chemical optimization process, ensuring that the compound not only had high affinity for the MCHR1 receptor but could also effectively cross the blood-brain barrier to engage its target in the brain. acs.org Studies showed a dose-dependent increase in ex vivo brain MCH1 receptor occupancy with this compound. nih.gov A strong correlation was found between the level of receptor occupancy and the efficacy of body weight reduction, with over 90% occupancy being required for a potent effect. researchgate.net

Table 2: this compound Dose and Receptor Occupancy in DIO Mice

This compound Dose (µmol·kg⁻¹ p.o. twice daily) Average Trough Plasma Concentration (µM) Average Trough Brain MCH1 Receptor Occupancy (%)
20 0.13 46
40 0.32 68

Data sourced from Ploj et al. (2016). nih.gov

Computational Chemistry and Modeling Approaches

The development and understanding of this compound and other MCHR1 antagonists have been significantly aided by computational chemistry and molecular modeling. mdpi.comacs.org These in silico methods allow researchers to build three-dimensional models of the MCHR1 receptor and predict how different compounds will bind to it. acs.org

While specific computational studies focused solely on this compound are not detailed in the provided context, the broader field of MCHR1 antagonist research heavily relies on these techniques. mdpi.comnih.gov Homology modeling, where the structure of MCHR1 is predicted based on the known structures of similar receptors, has been used to create models for docking studies. acs.org These studies help in understanding the structure-activity relationships (SAR) of different chemical series and in designing new compounds with improved potency and selectivity. acs.org Furthermore, translational modeling has been used to connect data from preclinical species to predict human dose and effect levels for compounds like this compound. researchgate.net

Cryo-Electron Microscopy (Cryo-EM) for MCHr1 Structural Insights (General relevance to MCHr1 antagonists including this compound)

Recent advancements in structural biology, particularly cryo-electron microscopy (Cryo-EM), have provided unprecedented insights into the structure of the MCHR1 receptor. sciencecast.orgbiorxiv.orgresearchgate.net Although these studies did not use this compound directly, they are highly relevant to understanding how it and other antagonists function.

Cryo-EM has been used to determine the high-resolution structures of MCHR1 in both its active state, bound to the native ligand MCH, and its inactive state, bound to a selective antagonist, SNAP-94847. sciencecast.orgbiorxiv.orgbiorxiv.org These structures reveal the precise molecular interactions that govern receptor activation and antagonism. sciencecast.orgbiorxiv.org For instance, the structures show how the binding of an antagonist like SNAP-94847 stabilizes the receptor in an inactive conformation, preventing it from signaling. biorxiv.org This structural information is invaluable for the rational design of new and improved MCHR1 antagonists. sciencecast.orgbiorxiv.org

Future Directions in Melanin Concentrating Hormone Receptor 1 Antagonist Research

Expanding Understanding of MCHr1 Physiological Roles

While the role of MCHr1 in feeding behavior and energy homeostasis is well-established, particularly through studies in rodents, there is ongoing effort to fully characterize its broader physiological impact. MCH is a neuropeptide primarily expressed in the hypothalamus and zona incerta, and its expression is upregulated during fasting, stimulating food intake and promoting weight gain. biorxiv.org MCH-knockout mice exhibit reduced appetite, leanness, increased energy expenditure, and higher locomotor activity. biorxiv.org Conversely, MCHR1 knockout mice show a lean phenotype and resistance to diet-induced obesity, with naturally occurring MCHR1 mutations in humans also linked to underweight phenotypes. biorxiv.orgnih.gov

Beyond energy balance, the MCH-MCHr1 system influences sleep, mood, learning, reward processing, olfaction, anxiety, and nociception. biorxiv.orgfrontiersin.orgfrontiersin.org MCHr1 is predominantly found in the central nervous system but is also expressed in brown adipose tissue. biorxiv.orgnih.gov Studies have demonstrated that selective MCHr1 antagonists can induce antianxiety and antidepressant effects in rodents. biorxiv.org The MCH-MCHr1 system has also been implicated in regulating primary cilia growth and function. biorxiv.org

Future research aims to further delineate the specific neuronal circuits and peripheral tissues where MCHr1 exerts its diverse effects. For instance, MCHr1 is expressed in areas of the brain involved in olfaction, limbic structures associated with stress and emotion (hippocampus, septum, amygdala), and the nucleus accumbens shell, potentially influencing motivation and reward. frontiersin.org The presence of MCHR1 in brown adipose tissue suggests a role in energy homeostasis beyond central mechanisms, with studies showing a link between MCHR1 and the β3-adrenergic system in this tissue. nih.gov Understanding the intricate interplay between MCHr1 signaling in different brain regions and peripheral sites is crucial for developing targeted therapies.

Elucidating the Role of MCHr2 in Human and Non-Human Primate Physiology

A key area for future research is the distinct role of MCHr2, which is present in humans, non-human primates, and dogs, but absent in rodents. nih.govnih.gov While MCHr1 is common to all mammals and its role in physiological processes is relatively well-characterized, the functions mediated specifically by MCHr2 remain less clear. biorxiv.org

Advancements in MCHr1 Antagonist Chemistry and Pharmacodynamics

The development of potent and selective MCHr1 antagonists with favorable pharmacokinetic properties is an ongoing area of research. AZD1979 is an example of a novel potent MCHr1 antagonist that has been studied. nih.govnih.gov Preclinical studies with this compound in diet-induced obese (DIO) mice demonstrated that it bound to MCHr1 in the central nervous system and dose-dependently reduced body weight. nih.govresearchgate.net This effect was shown to be specific to the MCHr1 mechanism, as this compound did not affect food intake or body weight in Mchr1 knockout mice. nih.govnih.govresearchgate.net

Detailed research findings on this compound indicated that the initial body weight loss in DIO mice was driven by decreased food intake, with an additional component of preserved energy expenditure observed in pair-feeding and indirect calorimetry studies. nih.govnih.govresearchgate.net this compound also demonstrated the ability to lower body weight in dogs, a species expressing both MCH receptors, which was considered promising for its potential use in human obesity. nih.govnih.gov

The development of MCHr1 antagonists has faced challenges, including issues with cardiotoxicity related to hERG channel inhibition due to structural similarities with hERG ligands. mdpi.com Future advancements in chemistry aim to design compounds that maintain high potency and selectivity for MCHr1 while minimizing off-target effects, particularly on the hERG channel. mdpi.comresearchgate.net Structure-activity relationship studies and the use of computational methods, such as machine learning, are being employed to predict and design novel MCHr1 antagonists with improved safety profiles. mdpi.comcache-challenge.org The availability of structural insights into MCHR1 activation and antagonism, such as those obtained through cryo-EM, can facilitate the rational design of better MCHr1 drugs. biorxiv.org

Table 1: Preclinical Findings with this compound in Diet-Induced Obese (DIO) Mice and Dogs

Model SystemKey Observation(s)Citation(s)
DIO MiceBound to CNS MCHr1 nih.govresearchgate.net
DIO MiceDose-dependent body weight reduction nih.govresearchgate.net
Mchr1 KO MiceNo effect on food intake or body weight (demonstrating specificity) nih.govnih.govresearchgate.net
DIO MiceReduced food intake nih.govnih.govresearchgate.net
DIO MicePreserved energy expenditure (pair-feeding/indirect calorimetry) nih.govnih.govresearchgate.net
DIO MiceImproved HOMA-index of insulin (B600854) sensitivity nih.govresearchgate.net
DogsDose-dependent body weight reduction nih.govnih.gov

Development of Novel Research Tools and Models for MCH System Investigation

Progress in understanding the MCH system and evaluating potential therapeutic agents relies heavily on the availability of appropriate research tools and models. Future directions include the development and refinement of novel tools to investigate MCHr1 function at cellular, circuit, and behavioral levels.

This involves the creation of more sophisticated in vitro systems, such as cell lines expressing specific MCH receptors and signaling pathway components, to enable detailed mechanistic studies. Advanced imaging techniques, including PET imaging with selective MCHr1 tracers like [11C]SNAP-7941, are being explored to visualize receptor distribution and occupancy in vivo. nih.gov

Furthermore, the development of novel animal models, beyond conventional rodent models, is crucial, particularly to study the role of MCHr2 and species-specific differences in MCH signaling. Non-human primate models offer a valuable platform for this purpose due to their genetic and physiological similarities to humans. nih.govnih.govnationalacademies.org

Computational tools, such as machine learning and system dynamics modeling, are also becoming increasingly important in MCH research. mdpi.comcache-challenge.orgrtihs.orgnih.gov These tools can be used for virtual screening of potential antagonist compounds, predicting their activity and off-target effects, and modeling the complex dynamics of the MCH system and its involvement in various physiological processes. mdpi.comcache-challenge.orgrtihs.orgnih.gov Initiatives like the CACHE challenges are leveraging computational approaches to predict novel MCHR1 antagonists. cache-challenge.org The integration of these diverse research tools and models will be essential for accelerating the discovery and development of future MCHr1 antagonists.

Q & A

Q. What are the primary metabolic pathways of AZD1979 in human hepatocytes, and how are they identified experimentally?

this compound undergoes glutathione (GSH) conjugation via GST enzymes, forming metabolites like M12 without prior P450-mediated bioactivation. Key methodologies include:

  • Radiochromatography : Tracking [¹⁴C]-labeled this compound in human hepatocyte incubations to identify metabolites .
  • UPLC-HRMS : High-resolution mass spectrometry to determine accurate masses and fragmentation patterns (e.g., M12’s mass shift of +307.0706 Da) .
  • Enzyme inhibition studies : Using 1-ABT (a P450 inhibitor) to confirm non-P450 pathways .

Q. How do in vivo models demonstrate this compound's efficacy in obesity-related studies?

this compound was tested in diet-induced obese (DIO) mice and dogs, showing dose-dependent reductions in body weight and fat mass. Key experimental steps include:

  • Oral dosing regimens : Monitoring food intake, energy expenditure, and insulin sensitivity .
  • Biomarker analysis : Linking receptor occupancy (ex vivo) to pharmacodynamic outcomes .
  • Species-specific effects : Notably, weight loss in dogs but not mice, highlighting interspecies metabolic differences .

Q. What structural features of this compound contribute to its metabolic stability?

this compound’s spiro-oxetanylazetidinyl scaffold enhances metabolic stability by reducing oxidative susceptibility. Techniques for structural validation include:

  • NMR spectroscopy : Assigning chemical shifts to confirm GSH conjugation at the azetidine ring .
  • MS/MS fragmentation : Identifying neutral losses (e.g., pyroglutamic acid) to map conjugation sites .

Q. How is this compound's GSH conjugation pathway distinguished from P450-mediated metabolism?

Experimental approaches involve:

  • Subcellular fractionation : Confirming cytosolic (GST-dependent) vs. microsomal (P450-dependent) activity .
  • Enzyme kinetics : Using GST inhibitors (e.g., ethacrynic acid) and NAD(P)H-independent assays to isolate pathways .

Advanced Research Questions

Q. What mechanistic insights explain GST-catalyzed GSH conjugation of this compound’s strained azetidine ring?

GSTs stabilize a protonated azetidine intermediate, enabling nucleophilic attack by GSH. Key findings:

  • pH dependence : Optimal activity at pH 6.5–7.4 aligns with GST-bound GSH’s pKa (6.4–6.7) .
  • Enzymatic vs. spontaneous reactions : No M12 formation in buffer alone, confirming GST’s catalytic role .
  • Cross-species relevance : Rat S9 fractions replicate human pathways, aiding safety assessments .

Q. How do microsomal epoxide hydrolases (mEH) contribute to this compound’s metabolism?

mEH catalyzes hydration of this compound’s spiro oxetane, forming metabolite M1. Methodologies include:

  • Enzyme-specific inhibition : Progabide (mEH inhibitor) reduces M1 formation, unlike soluble EH inhibitors .
  • Subcellular incubations : Activity in liver microsomes but not cytosol .

Q. What experimental strategies mitigate hERG channel inhibition during this compound optimization?

Balancing lipophilicity and CNS exposure involved:

  • Physicochemical profiling : Reducing logP to minimize hERG binding while maintaining permeability .
  • Ex vivo receptor occupancy : Correlating target engagement with efficacy to prioritize candidates .

Q. How does translational modeling guide this compound’s clinical study design?

Computational tools simulate biomarker cascades to predict human doses. Techniques include:

  • Forward simulation : Projecting dose-response relationships from preclinical data .
  • Input estimation : Reverse-engineering unobserved biomarkers (e.g., receptor occupancy) .

Q. What analytical challenges arise in quantifying this compound’s GSH-related metabolites?

Key hurdles and solutions:

  • Matrix effects : Using stable isotope-labeled internal standards in UPLC-HRMS .
  • Metabolite instability : Immediate quenching of hepatocyte incubations to prevent degradation .

Q. How do interspecies differences in GST expression impact this compound’s metabolic fate?

Human GST polymorphisms and variable expression affect metabolite profiles. Research strategies:

  • Isoform-specific assays : Recombinant GSTs (e.g., GSTA1, GSTM1) to map contributions .
  • Cytosolic vs. S9 comparisons : Higher M12 formation in S9 fractions due to substrate availability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD1979
Reactant of Route 2
Reactant of Route 2
AZD1979

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.